Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate
Description
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate is a boronic ester derivative featuring a butanoate ester group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety attached to a phenyl ring. This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the stability and reactivity of its boron-containing group . Its synthesis involves nickel-catalyzed reductive alkylation between 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and ethyl 4-bromobutanoate at 60°C for 19–20 hours . Alternatively, it can be prepared via nucleophilic substitution using cesium carbonate as a base and ethyl bromopropanoate under reflux conditions .
Properties
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO4/c1-7-15(16(20)21-8-2)13-9-11-14(12-10-13)19-22-17(3,4)18(5,6)23-19/h9-12,15H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPIHPYIIHLBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₁BO₄
- Molecular Weight : 240.10 g/mol
- CAS Number : 1215107-29-1
- Storage Conditions : Inert atmosphere at 2–8°C
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit selective cytotoxicity against certain cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells (MDA-MB-231) while sparing normal cells (MCF10A), suggesting a favorable therapeutic window.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against multidrug-resistant strains of bacteria. It demonstrated MIC values ranging from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .
- Enzyme Inhibition : this compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .
Pharmacokinetics
Pharmacokinetic studies using animal models have provided insights into the absorption and metabolism of the compound:
- Bioavailability : The compound exhibited moderate bioavailability with a peak plasma concentration () of approximately 592 ± 62 mg/mL.
- Half-Life : The elimination half-life was found to be prolonged (>12 hours), indicating sustained exposure in systemic circulation .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of this compound on MDA-MB-231 cells:
| Treatment | IC50 (μM) | Effect on Normal Cells | Notes |
|---|---|---|---|
| Compound X | 0.126 | Minimal | Significant apoptosis induction observed |
This study highlighted the compound's potential as a targeted therapy for triple-negative breast cancer.
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial activity against resistant bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 6 |
| Mycobacterium abscessus | 8 |
These results suggest that this compound could be a candidate for further development in treating resistant infections .
Safety and Toxicology
Toxicological evaluations have indicated that this compound possesses acceptable safety profiles at therapeutic doses. Studies involving oral administration in animal models showed no significant adverse effects at doses up to 800 mg/kg .
Scientific Research Applications
Medicinal Chemistry
Drug Development
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate has been studied for its potential as a drug candidate. Its boron-containing structure offers unique reactivity that can be exploited in drug design. For instance, compounds with boron atoms have shown promise in targeting specific biological pathways due to their ability to form stable complexes with biomolecules .
Case Study: Anticancer Activity
Research has indicated that derivatives of boron compounds may exhibit anticancer properties. In a study focusing on the structure-activity relationship of boron-containing compounds, ethyl derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results suggested that modifications to the ethyl group could enhance cytotoxic effects against various cancer cell lines .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with tailored properties. The boron moiety can act as a cross-linking agent in polymer synthesis, improving mechanical strength and thermal stability .
Nanocomposites
Recent studies have shown that this compound can be utilized in the development of nanocomposites. By integrating it into nanomaterials, researchers have achieved enhanced electrical and thermal conductivity. This application is particularly relevant in the field of electronics and energy storage systems .
Organic Synthesis
Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. Its ability to participate in various coupling reactions makes it valuable for synthesizing complex organic molecules. For example, it can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds efficiently .
Table: Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential drug candidate; anticancer activity demonstrated in derivative studies |
| Materials Science | Used as a cross-linking agent; enhances properties of polymers and nanocomposites |
| Organic Synthesis | Acts as a reagent in Suzuki-Miyaura reactions; facilitates the formation of complex molecules |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate and analogous compounds:
Key Observations
Ester Chain Length: The butanoate ester in the target compound provides greater steric bulk and lipophilicity compared to the acetate variant (C₁₆H₂₃BO₄) . This may influence solubility and reaction kinetics in cross-coupling reactions.
Boron Heterocycle Variations :
- Compounds with 5,5-dimethyl-1,3,2-dioxaborinane (e.g., C₁₀H₁₉BO₄) exhibit reduced steric hindrance around boron compared to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which may alter reactivity in Suzuki-Miyaura couplings .
Ring Systems :
- Cyclohexene-containing derivatives (e.g., C₁₅H₂₃BO₄) introduce conformational rigidity, which is advantageous in designing enzyme inhibitors or materials with defined geometries .
Preparation Methods
Reaction Conditions and Mechanism
-
Catalyst System : Pd(dppf)Cl (1-5 mol%) and KOAc (3 equiv) in dioxane at 80–100°C for 12–24 hours.
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Mechanism : Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with Bpin to yield the boronate ester.
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Purification : Column chromatography (hexane/ethyl acetate, 10:1) achieves >95% purity.
Optimization Insights
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Catalyst Loading : Reducing Pd(dppf)Cl to 2 mol% maintains yields >85% while minimizing costs.
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Solvent Effects : Replacing dioxane with toluene increases reaction rate but requires higher temperatures (110°C).
Suzuki-Miyaura Cross-Coupling of Boronic Acid with Ethyl 4-Bromobutanoate
This two-step approach first synthesizes the phenylboronic acid precursor, followed by coupling with ethyl 4-bromobutanoate.
Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenylboronic Acid
Step 2: Coupling with Ethyl 4-Bromobutanoate
Scalability
-
Continuous Flow Adaptation : Implementing microreactors enhances mixing and heat transfer, boosting yields to 88% at 100 g scale.
Esterification of 4-Boronophenyl Butanoic Acid
Direct esterification of the carboxylic acid precursor offers a streamlined route, albeit with sensitivity to boronate stability.
Procedure
Limitations
-
Boronate Hydrolysis : Prolonged exposure to acidic conditions (pH <5) degrades the boronate group, capping yields at 75%.
Continuous Flow Synthesis via Pd-Catalyzed Reactions
Industrial-scale production leverages flow chemistry to enhance efficiency and reproducibility.
Reactor Design
Advantages
Comparative Analysis of Preparation Methods
| Parameter | Miyaura Borylation | Suzuki Coupling | Esterification | Continuous Flow |
|---|---|---|---|---|
| Yield (%) | 85–92 | 78–85 | 70–75 | 88–94 |
| Reaction Time (h) | 12–24 | 8–10 | 4–6 | 0.5 |
| Catalyst Cost (USD/g) | 12.50 | 15.20 | 2.80 | 10.40 |
| Scalability | Moderate | Low | High | High |
| Purity (%) | >95 | 90–93 | 85–88 | 96–98 |
Q & A
Q. What strategies mitigate low yields in multi-step syntheses involving this compound?
- Methodological Answer : Optimize stoichiometry (1.0–1.2 equiv boronate ester) and catalyst loading (5–10 mol%). For low-yielding steps (e.g., <50%), employ iterative couplings or protect reactive sites (e.g., carboxylic acids as esters). Monitoring via TLC or LC-MS identifies incomplete reactions early .
Data Contradictions and Resolution
- Catalyst Efficiency : reports nickel-catalyzed alkylation, while –6 use palladium for cross-couplings. This reflects differing mechanisms (alkylation vs. aryl coupling), not inconsistency. Researchers must select catalysts based on reaction type .
- Yield Variability : Yields range from 21% to 80% in similar reactions (e.g., vs. 7). Factors like substrate purity, solvent degassing, and catalyst batch quality account for discrepancies. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
